Product packaging for Beccaridiol(Cat. No.:)

Beccaridiol

Cat. No.: B1256806
M. Wt: 422.6 g/mol
InChI Key: WDJDZMKAFALYIS-RJENEKCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beccaridiol is a C29-triterpene compound that has been identified in scientific research, such as in studies of plant species like Cecropia pachystachya Tréc. (commonly known as "embaúba") . This natural product is of significant interest in research settings for its potential bioactivity and as a candidate for further pharmacological investigation. Researchers utilize this compound in various non-clinical applications, including fundamental biochemical research, the exploration of novel therapeutic compounds, and the development of new assay methods . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research purposes and are not intended for use in diagnostic procedures, the treatment of patients, or any form of personal use . They are not subject to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic medical devices (IVDs) . This product is strictly for use by qualified scientists in controlled laboratory environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O2 B1256806 Beccaridiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42O2

Molecular Weight

422.6 g/mol

IUPAC Name

(2R,3R,4aR,6aR,6bS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,3,4a,5,6,7,8,14,14a-decahydropicene-2,3-diol

InChI

InChI=1S/C29H42O2/c1-17-8-9-19-12-14-28(6)20(24(19)18(17)2)10-11-23-27(5)16-21(30)25(31)26(3,4)22(27)13-15-29(23,28)7/h8-10,21-23,25,30-31H,11-16H2,1-7H3/t21-,22+,23-,25+,27+,28-,29-/m1/s1

InChI Key

WDJDZMKAFALYIS-RJENEKCQSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C)C=C1)C

Canonical SMILES

CC1=C(C2=C(CCC3(C2=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C=C1)C

Synonyms

beccaridiol

Origin of Product

United States

Natural Occurrence and Biosynthesis of Beccaridiol

Identification of Beccaridiol-Producing Organisms and Their Ecological Niches

This compound has been isolated from the leaves of Diplectria beccariana, a plant belonging to the Melastomataceae family. semanticscholar.org This woody climbing plant is found in Southeast Asia. Species of the genus Diplectria (sometimes classified within Dissochaeta) typically inhabit lowland forests, often growing along rivers and roadsides. nparks.gov.sg For instance, the related species Dissochaeta divaricata is native to a wide region including Cambodia, Laos, Myanmar, Vietnam, Thailand, and parts of Malaysia and Indonesia, where it thrives in evergreen forests. nparks.gov.sg These climbing plants are integral parts of their ecosystems, with their flowers being insect-pollinated and their fruits serving as a food source for birds. nparks.gov.sg The production of specialized secondary metabolites like this compound is likely a component of the plant's defense mechanisms against herbivores and pathogens.

Table 1: Natural Source of this compound

CompoundProducing OrganismFamilyPlant Part
This compoundDiplectria beccarianaMelastomataceaeLeaves

Elucidation of Proposed Biosynthetic Pathways to the Ursane (B1242777) Triterpene Core

The biosynthesis of triterpenoids, including the ursane core of this compound, is a complex process that begins with simple five-carbon precursors. nih.gov The pathway can be outlined as follows:

Formation of Isoprene (B109036) Units: The biosynthesis originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov

Assembly of the C30 Precursor: Two molecules of IPP are sequentially added to DMAPP to form farnesyl diphosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637), a linear 30-carbon hydrocarbon. This step is catalyzed by the enzyme squalene synthase (SS). geneticsmr.org

Epoxidation: Squalene then undergoes epoxidation by squalene epoxidase (SE) to yield (3S)-2,3-oxidosqualene. This epoxide is the crucial precursor for the cyclization into various triterpenoid (B12794562) skeletons. nih.gov

Cyclization to the Ursane Skeleton: The cyclization of 2,3-oxidosqualene (B107256) is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the ursane skeleton, the specific OSC is α-amyrin synthase. This enzyme catalyzes a complex cascade of cyclizations and rearrangements of the folded oxidosqualene, resulting in the pentacyclic α-amyrin structure. frontiersin.org

Table 2: Key Precursors in the Biosynthesis of the Ursane Core

PrecursorCarbon NumberKey Role
Isopentenyl Diphosphate (IPP)C5Universal isoprene building block
Dimethylallyl Diphosphate (DMAPP)C5Isomeric starter unit
Farnesyl Diphosphate (FPP)C15Intermediate for squalene synthesis
SqualeneC30Linear precursor to triterpenoids
(3S)-2,3-OxidosqualeneC30Substrate for cyclization
α-AmyrinC30The foundational ursane-type triterpenoid

The formation of this compound's unusual C29 (28-nor) structure and its aromatic E-ring are proposed to occur through subsequent modifications of the α-amyrin skeleton. The loss of a carbon atom likely results from an oxidative C-C bond cleavage, while the aromatization of the E-ring is probably achieved through a series of dehydrogenation reactions. nih.govresearchgate.net

Enzymatic Mechanisms Involved in this compound Biosynthesis and Functionalization

The transformation of the basic α-amyrin skeleton into the highly modified structure of this compound is mediated by a suite of specialized enzymes, primarily from the cytochrome P450 (CYP) monooxygenase superfamily. nih.gov

Oxidosqualene Cyclase (OSC): The key enzyme establishing the ursane core is α-amyrin synthase . It binds the linear 2,3-oxidosqualene in a specific conformation that directs the cyclization cascade to form the five-ring ursane structure of α-amyrin.

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are responsible for the extensive oxidative functionalization of the triterpenoid backbone. nih.gov In the proposed biosynthesis of this compound, P450s are likely responsible for:

Hydroxylation: Introducing hydroxyl (-OH) groups at specific positions on the α-amyrin skeleton. These hydroxylations are often prerequisites for further modifications.

Oxidative C-C Bond Cleavage: The formation of the 28-nor (C29) structure requires the removal of a carbon atom, most likely the C-28 methyl group. This is a known capability of certain P450 enzymes, which can catalyze successive oxidations of a methyl group to an alcohol, then an aldehyde, and finally a carboxylic acid, which can then be removed through decarboxylation. nih.govresearchgate.net

Dehydrogenation/Aromatization: The formation of the aromatic E-ring is a significant modification. This likely occurs through a series of P450-catalyzed dehydrogenation steps, introducing double bonds into the ring until it becomes fully aromatic. Aromatase enzymes, a subset of P450s, are known to catalyze such transformations in steroid biosynthesis. encyclopedia.pub

Genetic and Molecular Biology Approaches for Investigating this compound Biosynthesis

Elucidating the precise genetic and molecular underpinnings of this compound biosynthesis would rely on modern molecular biology techniques. While specific research on Diplectria beccariana is not extensively documented, the general approach would involve:

Transcriptome Analysis: By sequencing the messenger RNA (mRNA) from the leaves of D. beccariana (where this compound is found), researchers can identify all the genes being actively expressed. This dataset can then be searched for genes that show sequence similarity to known triterpenoid biosynthesis genes, such as OSCs and P450s. tandfonline.com

Gene Cloning and Functional Characterization: Candidate genes identified through transcriptome analysis can be cloned. nih.gov A common method is to use homology-based polymerase chain reaction (PCR) with primers designed from conserved regions of known OSC or P450 genes. nih.gov Once cloned, the function of the encoded enzyme can be verified by expressing the gene in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. semanticscholar.orgnih.gov The host organism is engineered to produce the necessary precursor (e.g., 2,3-oxidosqualene), and the expressed enzyme's ability to convert this precursor into the expected product (e.g., α-amyrin or a modified triterpenoid) is then analyzed. nih.gov

Gene Expression Studies: Techniques like quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of the candidate biosynthetic genes in different parts of the plant. Higher expression in the leaves would provide further evidence for their involvement in this compound biosynthesis.

Chemoenzymatic Strategies for this compound Pathway Elucidation and Analog Generation

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to create complex molecules and their analogs. mdpi.com This approach is highly valuable for studying biosynthetic pathways and generating novel compounds for further research.

Pathway Elucidation: A chemoenzymatic strategy could be used to confirm the proposed biosynthetic steps for this compound. For instance, the ursane core, α-amyrin, could be produced in large quantities using an engineered microorganism expressing α-amyrin synthase. This biologically produced core could then be used as a substrate for individual P450 enzymes (identified as described in section 2.4) in vitro to confirm their specific roles in hydroxylation, C-C bond cleavage, or aromatization.

Analog Generation: This approach is also powerful for creating structural analogs of this compound.

Biocatalytic Core Synthesis: Engineered microbes can produce the α-amyrin scaffold.

Enzymatic Derivatization: A panel of different P450s or other tailoring enzymes could be used to modify the core in various ways, creating a library of related triterpenoids.

Chemical Modification: The triterpenoid core or its enzymatically modified derivatives can be further altered using traditional organic synthesis methods to introduce functional groups not typically found in nature. researchgate.net

This combination allows for the systematic exploration of the structure-activity relationship of this compound-like molecules by creating a diverse set of novel compounds.

Chemical Synthesis and Synthetic Methodologies for Beccaridiol and Its Analogs

Retrosynthetic Analysis of Beccaridiol's Diterpene Structure

Retrosynthetic analysis is a fundamental problem-solving method in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials through a series of imaginary disconnections. thegoodscentscompany.com For a complex nortriterpenoid like this compound, a retrosynthetic approach would begin by identifying key functional groups and structural features that could be formed via known chemical reactions.

The polycyclic nature and multiple stereocenters of this compound would dictate strategic disconnections aimed at simplifying the molecular architecture. Common disconnections might involve breaking carbon-carbon bonds within the ring systems or bonds adjacent to oxygenated functionalities. Functional Group Interconversions (FGIs) would be crucial, allowing the transformation of one functional group into another to facilitate a disconnection or to enable a desired reaction in the forward synthesis. thegoodscentscompany.com For instance, an alcohol might be converted to a carbonyl to enable an aldol (B89426) or Wittig reaction in the forward direction. osu.edu The challenge lies in identifying disconnections that lead to stable and accessible synthetic equivalents, especially for a highly substituted and stereochemically rich core. The goal is to progressively simplify the target molecule into manageable fragments that can be synthesized independently and then coupled. thegoodscentscompany.com

Total Synthesis Approaches to this compound: Strategic Considerations and Key Transformations

Total synthesis aims to construct complex molecules from basic chemical precursors, demanding high efficiency, precise selectivity, and rigorous stereochemical control. thegoodscentscompany.com For nortriterpenoids, the construction of their characteristic polyoxygenated and polycyclic frameworks often involves a series of carefully orchestrated reactions.

Key transformations in the synthesis of such complex natural products typically include:

Cyclization reactions: To form the multiple rings present in the diterpene/nortriterpenoid skeleton. These can involve various mechanisms, including radical cyclizations, cycloadditions, or transition-metal-catalyzed processes. readthedocs.io

Stereoselective bond formations: To establish the correct absolute and relative configurations at numerous chiral centers.

Functional group manipulations: To introduce or interconvert oxygen-containing functionalities (e.g., hydroxyls, ketones, ethers) that are common in these natural products.

Two primary strategies for multi-step synthesis are convergent and divergent approaches.

Divergent Synthesis: This approach starts from a central core molecule and builds outwards, generating a library of compounds through successive additions. While useful for creating diverse compound libraries, it might be less efficient for the precise construction of a single, complex natural product like this compound compared to a convergent route.

Table 1: Comparison of Convergent and Divergent Synthesis Strategies

FeatureConvergent SynthesisDivergent Synthesis
Approach Independent synthesis of fragments, then coupling.Starts from a core, builds outwards in generations.
Efficiency Improved overall yield for multi-step processes.Can quickly generate large libraries of compounds.
Complexity Well-suited for highly complex targets.Often used for creating diverse molecular libraries.
Yield Impact Reduces impact of early-stage yield losses.Yield losses can accumulate rapidly in later generations.

The presence of multiple stereocenters in this compound's polycyclic core necessitates highly stereoselective synthetic methods. Achieving precise control over the relative and absolute stereochemistry is paramount to synthesizing the correct natural product. thegoodscentscompany.com

Common strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure natural compounds as starting materials. tandfonline.com

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal catalysts, organocatalysts) to induce enantioselectivity in bond-forming reactions.

Substrate Control: Designing the substrate to inherently direct the stereochemical outcome of a reaction.

Diastereoselective Reactions: Exploiting existing stereocenters in an intermediate to control the formation of new ones. Examples include diastereoselective cycloadditions (e.g., Diels-Alder) and additions to carbonyls.

For a molecule like this compound, the challenge lies in controlling the stereochemistry across multiple fused rings and at various oxygenated positions, often requiring a combination of these methods. The synthesis of other complex nortriterpenoids, such as rubriflordilactone A, has involved palladium- and cobalt-catalyzed polycyclizations to construct central arene systems and establish stereocenters. osu.edu

Late-stage functionalization (LSF) involves introducing or modifying functional groups on complex molecules at a late stage of their synthesis or directly on isolated natural products. This approach is particularly valuable for diversifying complex scaffolds without undertaking lengthy de novo syntheses.

For this compound, if it were available through isolation or a partial synthesis, LSF could be employed to:

Introduce new functionalities to explore structure-activity relationships.

Modify existing hydroxyl groups or other reactive sites.

Derivatize the compound for improved properties or further studies.

Recent advancements in LSF often leverage methods like visible-light photocatalysis or electrochemistry, which offer milder conditions and enhanced site-selectivity, crucial for complex molecular architectures.

Semisynthesis of this compound from Structurally Related Natural Precursors

Semisynthesis is a chemical synthesis approach that utilizes compounds isolated from natural sources as starting materials, which are then chemically altered to produce the desired target molecule. This approach is often preferred when the natural precursor is abundant and already possesses a significant portion of the target molecule's complex structure, making a full de novo total synthesis less practical or efficient.

Development of Novel Methodologies for this compound Skeleton Construction

The inherent complexity of natural products like this compound continually drives the development of novel synthetic methodologies. New reactions and strategies are often required to overcome specific challenges posed by unique structural motifs, crowded stereocenters, or difficult bond formations.

Innovations in this area include:

Cascade Reactions: Multi-step transformations that occur sequentially in a single reaction vessel, building complexity rapidly. osu.edu

Transition-Metal Catalysis: The use of metal catalysts (e.g., palladium, cobalt) to facilitate complex bond formations and cyclizations under mild conditions, often with high selectivity. osu.edu

Biomimetic Synthesis: Strategies that mimic proposed biosynthetic pathways to construct natural products, often leading to elegant and efficient routes.

Photoredox Catalysis: Utilizing light energy to drive radical reactions, enabling new disconnections and functionalizations.

The synthesis of highly complex nortriterpenoids, such as those from the Schisandraceae family, has led to the development of enabling methods like thiourea/Pd-catalyzed alkocycarbonylative annulation and thiourea/Co-catalyzed Pauson-Khand reactions to form key ring systems and stereocenters. Such advancements are critical for tackling the formidable task of constructing the this compound skeleton.

Practical Synthesis and Scale-Up Considerations for this compound Production

The practical synthesis and subsequent scale-up of complex natural products like this compound present significant challenges. Triterpenoids, including nortriterpenoids, are characterized by their intricate polycyclic carbon skeletons, numerous stereocenters, and diverse functional groups, making their total chemical synthesis a formidable task.

Stereochemical Control: Establishing and maintaining the correct absolute and relative stereochemistry across numerous chiral centers is paramount. This often necessitates the use of highly stereoselective reactions or chiral auxiliaries.

Functional Group Compatibility: The presence of various reactive functional groups within the molecule requires careful selection of reagents and reaction conditions to avoid undesired side reactions or degradation.

Accessibility of Starting Materials: The availability and cost of suitable chiral or complex starting materials can significantly impact the feasibility of a large-scale synthesis.

Scale-Up Considerations (Hypothetical for this compound) Should a synthetic route for this compound be developed and pursued for large-scale production, several practical considerations would need to be addressed to transition from laboratory-scale reactions to industrial manufacturing:

Process Development and Optimization:

Reaction Conditions: Optimization of temperature, pressure, solvent, and catalyst loading is crucial to maximize yield, minimize by-products, and ensure reproducibility. This often involves screening a wide range of parameters.

Yield and Purity: Achieving high yields and purity at each step is critical for economic viability and product quality. Impurities can complicate downstream processing and affect the final product's characteristics.

Reaction Kinetics: Understanding the reaction rates and mechanisms is essential for designing efficient reactors and controlling the process.

Solvent and Reagent Selection: Choosing cost-effective, environmentally friendly, and easily recoverable solvents and reagents is a priority for industrial processes.

Raw Material Sourcing:

Ensuring a consistent and reliable supply of high-quality raw materials at an industrial scale is vital. This includes considering the origin (bio-renewable vs. synthetic) and potential fluctuations in purity or availability researchgate.net.

Analytical Method Development:

Robust analytical methods (e.g., HPLC, GC, NMR, Mass Spectrometry) are required for in-process control, quality assurance of intermediates, and characterization of the final product researchgate.net. These methods must be scalable and suitable for a production environment.

Equipment and Infrastructure:

Transitioning from benchtop glassware to large-scale reactors (e.g., double-jacketed glass reactors, hydrogenation autoclaves) requires specialized equipment capable of handling larger volumes, different temperature and pressure ranges, and efficient mixing and heat transfer.

Consideration of material compatibility for reactor construction is also important, especially when dealing with corrosive reagents.

Cost-Effectiveness and Sustainability:

Minimizing waste generation, reducing energy consumption, and implementing greener chemistry principles are increasingly important for sustainable chemical production. This includes exploring atom-economical reactions and solvent recycling.

Structure Activity Relationship Sar Studies of Beccaridiol

Design and Synthesis of Beccaridiol Analogs and Derivatives for SAR Exploration

The design and synthesis of analogs and derivatives are initial steps in SAR exploration, where variations are systematically introduced into the core structure of a bioactive compound to probe its interaction with biological targets. This process typically involves chemical synthesis pathways to create a library of modified compounds. While this compound has been isolated and characterized, the provided information does not detail specific programs or extensive synthetic efforts dedicated to creating a library of this compound analogs or derivatives explicitly for comprehensive SAR exploration of its biological activities. researchgate.netnih.gov The absolute stereochemistry of this compound was determined using a 2,3-di-p-bromobenzoate derivative, which was a synthetic step for structural elucidation rather than a broad SAR study. researchgate.netnih.gov

Identification of Key Pharmacophoric Elements for Biological Activity

Identifying key pharmacophoric elements involves pinpointing the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) within a molecule that are responsible for its biological activity and interaction with a specific biological target. For this compound, while its potential for quinone reductase induction has been noted, and in silico studies have explored its affinity for 5-LOX and α-1-antitrypsin enzymes, the specific pharmacophoric elements driving these activities have not been explicitly identified or detailed through systematic SAR analysis in the provided search results. researchgate.netnih.govresearchgate.nettaylorfrancis.comuespi.brresearchgate.netresearchgate.net

Positional Scanning and Substituent Effects on this compound's Efficacy

Positional scanning and the study of substituent effects involve systematically modifying different positions on the core scaffold of a molecule with various chemical groups to determine their impact on efficacy. This approach helps in understanding the steric, electronic, and lipophilic requirements for optimal activity. The available literature does not provide detailed research findings on positional scanning or the effects of different substituents on the efficacy of this compound or its derivatives. Therefore, specific data tables illustrating changes in activity due to such modifications cannot be presented.

Stereochemical Influences on the Biological Profile of this compound Derivatives

Stereochemistry, particularly the absolute configuration of chiral centers, can profoundly influence the biological activity, specificity, and metabolic fate of a compound. The relative configuration of this compound was established using NOESY NMR correlations, and its absolute stereochemistry was determined by analyzing the circular dichroism (CD) spectrum of its 2,3-di-p-bromobenzoate derivative. researchgate.netnih.gov However, the provided information does not include studies that systematically investigate how different stereoisomers or variations in the stereochemistry of this compound derivatives influence their biological profile or efficacy.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry plays an increasingly vital role in drug discovery, complementing experimental SAR studies by providing insights into molecular interactions and predicting biological properties. In silico methods can accelerate compound discovery and optimization. nih.govresearchgate.net

Ligand-based drug design (LBDD) methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the properties of known active ligands to infer the characteristics required for biological activity. nih.gov Structure-based drug design (SBDD), on the other hand, utilizes the three-dimensional structure of the biological target (e.g., a protein) to design or optimize compounds that fit into its binding site. gardp.orgdrugdiscoverynews.comnih.gov

This compound has been included in in silico studies, where its structure was subjected to predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) tests and molecular docking calculations to verify its affinity with enzymes like 5-LOX and α-1-antitrypsin. researchgate.nettaylorfrancis.comuespi.brresearchgate.netresearchgate.net Molecular docking predicts the conformation and orientation of compounds at a targeted binding site. gardp.org While these studies indicate a computational exploration of this compound's potential interactions, detailed application of QSAR models or extensive structure-based virtual screening for this compound analogs as part of a comprehensive SAR analysis is not specifically described in the provided search results.

Conformational analysis examines the different spatial arrangements a molecule can adopt, which is critical for understanding how it interacts with its target. Molecular dynamics (MD) simulations model the behavior of complex molecular systems over time, providing a dynamic view of molecular interactions and conformational changes. gardp.orgalliancecan.camdpi.comamericanpeptidesociety.orgfaccts.de These simulations can offer insights into protein-ligand stability and protein structural flexibility. mdpi.com While molecular dynamics simulations are a common tool in computational drug discovery, the provided information does not detail specific molecular dynamics simulations performed on this compound or its potential derivatives to elucidate their SAR.

Molecular and Cellular Biological Investigations of Beccaridiol

Interactions of Beccaridiol with Specific Molecular Targets

The interaction of this compound with specific biological molecules is a critical area of research to understand its mechanism of action. Initial studies have provided some insights into its potential to modulate enzyme activity, while its effects on receptors and protein-protein interactions are yet to be experimentally determined.

The primary experimental evidence for this compound's interaction with enzymes comes from its evaluation as a cancer chemopreventive agent through the induction of quinone reductase. nih.govresearchgate.netnih.gov Quinone reductase is a phase II detoxification enzyme that plays a crucial role in protecting cells against carcinogens and oxidative stress. nih.gov The induction of this enzyme is considered a significant mechanism of cancer chemoprevention. mdpi.comnih.govajpp.in

In addition to experimental work, in silico studies have been conducted on crude extracts of Cecropia pachystachya, which contains this compound among other secondary metabolites. bvsalud.orgresearchgate.net These computational analyses predicted potential interactions between the constituents of the extract and the enzymes 5-lipoxygenase (5-LOX) and α-1-antitrypsin. bvsalud.orgresearchgate.net 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govnih.gov α-1-antitrypsin is a serine protease inhibitor that protects tissues from enzymes of inflammatory cells, especially neutrophil elastase. journalpulmonology.orgnih.govmpg.de It is important to note that these are computational predictions for a crude extract, and experimental validation of the direct interaction of purified this compound with these enzymes is currently lacking.

Table 1: Summary of Enzyme Modulation Studies on this compound

EnzymeStudy TypeSource of this compound/ExtractKey FindingsCitation
Quinone ReductaseExperimental (Induction Assay)Diplectria beccarianaEvaluated for potential to induce quinone reductase activity as a cancer chemopreventive agent. nih.govresearchgate.netnih.gov
5-Lipoxygenase (5-LOX)In silico (Computational)Cecropia pachystachya (crude extract)Predicted potential interaction. bvsalud.orgresearchgate.net
α-1-antitrypsinIn silico (Computational)Cecropia pachystachya (crude extract)Predicted potential interaction. bvsalud.orgresearchgate.net

As of the current literature reviewed, there are no specific experimental studies that have investigated the binding or activation profile of this compound with any specific cellular receptors. Such studies, which would typically involve radioligand binding assays or other functional assays, are necessary to determine if this compound exerts its biological effects through receptor-mediated pathways.

There is currently no available research data on the effects of this compound on modulating protein-protein interactions. Investigating whether this compound can disrupt or stabilize such interactions would be a valuable area for future research to uncover novel mechanisms of action.

Effects of this compound on Cellular Signaling Pathways

The influence of this compound on the intricate network of cellular signaling pathways is a critical aspect of its biological activity that is yet to be elucidated through direct experimental evidence. Understanding how this compound affects signaling cascades would provide a more comprehensive picture of its cellular effects.

No specific studies have been identified that detail the effects of this compound on kinase cascades or specific phosphorylation events. Mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cellular processes like proliferation and apoptosis, would be a relevant area of investigation for a compound with potential chemopreventive properties. nih.govwikipedia.orgscienceopen.comopen.edu

The induction of quinone reductase by this compound suggests an underlying mechanism involving the regulation of gene expression. nih.govresearchgate.netnih.gov The expression of many phase II detoxification enzymes is regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of these genes. nih.gov While it is plausible that this compound may activate the Nrf2 pathway, direct experimental evidence for this is not yet available.

Furthermore, while the in silico studies on the crude extract containing this compound pointed towards an interaction with enzymes involved in inflammation, there are no experimental data linking this compound to the modulation of key inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or AP-1 (Activator Protein-1). hawaii.edubiorxiv.orggenecards.orgnih.govnih.gov

Oxidative Stress and Antioxidant Defense Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates or repair the resulting damage. wikipedia.org This imbalance can lead to cellular damage to proteins, lipids, and DNA. wikipedia.org this compound, an unusual 28-nortriterpenoid, has been a subject of interest for its potential role in mitigating oxidative stress.

The antioxidant properties of compounds are often evaluated by their ability to scavenge free radicals. genexoliposomy.pl In this context, the antioxidant potential of extracts containing various phytochemicals, including compounds structurally related to this compound, has been demonstrated. For instance, methanolic extracts of Scorodocarpus borneensis Becc., a plant from which related compounds have been studied, have shown significant antioxidant activity. researchgate.net The leaves, in particular, exhibited the highest antioxidant capacity with a low IC50 value, indicating potent free radical scavenging ability. researchgate.net Phenolic compounds present in these extracts are recognized for their antioxidant potential, which they exhibit by donating a hydrogen atom. researchgate.net

The body's defense against oxidative stress involves both enzymatic and non-enzymatic antioxidants. nih.gov Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes play a crucial role in detoxifying ROS. nih.gov SOD converts superoxide radicals into hydrogen peroxide and molecular oxygen, while CAT and GPx subsequently reduce hydrogen peroxide to water. nih.gov

Research on various natural compounds has shown that they can modulate the activity and expression of these antioxidant enzymes. nih.govembrapa.br For example, some compounds can induce the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov While direct studies on this compound's effect on specific antioxidant enzyme pathways are not extensively detailed in the provided results, the general antioxidant activity of plant extracts containing complex terpenoids suggests a potential for interaction with these cellular defense mechanisms. The free radical scavenging activity of such compounds can directly reduce the load of ROS, thereby alleviating oxidative stress and protecting cellular components from oxidative damage. genexoliposomy.plnih.gov

Antioxidant Defense ComponentFunction
Superoxide Dismutase (SOD) Catalyzes the dismutation of superoxide radicals (O2⁻) into molecular oxygen (O2) and hydrogen peroxide (H2O2). nih.gov
Catalase (CAT) Decomposes hydrogen peroxide (H2O2) into water (H2O) and oxygen (O2). nih.gov
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using glutathione as a reducing agent. nih.gov
Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) A transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage. nih.gov
Heme Oxygenase-1 (HO-1) An enzyme with antioxidant and anti-inflammatory properties, induced by Nrf2. nih.gov

Antimicrobial and Antifungal Activity Mechanisms of this compound

The investigation into the antimicrobial and antifungal properties of natural products is a critical area of research, given the rise of antibiotic resistance. While specific studies on the mechanisms of action of pure this compound are not detailed in the provided search results, the antimicrobial activity of extracts from plants known to contain related compounds offers valuable insights.

Extracts from Scorodocarpus borneensis Becc., for instance, have demonstrated inhibitory effects against a range of microbes. researchgate.net A methanolic extract of the leaf of this plant was found to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus (specifically Methicillin-resistant Staphylococcus aureus, MRSA), the Gram-negative bacterium Salmonella typhi, and the fungus Candida albicans. researchgate.net

The mechanisms underlying the antimicrobial and antifungal activity of such plant-derived compounds are often multifaceted and can include:

Disruption of Cell Membrane Integrity: Many antimicrobial compounds are lipophilic and can insert into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Cell Wall Synthesis: The cell wall is essential for the survival of many bacteria and fungi, providing structural support and protection. Compounds that interfere with the synthesis of cell wall components (e.g., peptidoglycan in bacteria or chitin (B13524) in fungi) can lead to cell lysis.

Inhibition of Essential Enzymes: Natural compounds can act as inhibitors of key microbial enzymes involved in metabolic pathways, DNA replication, or protein synthesis.

Interference with Biofilm Formation: Biofilms are communities of microorganisms attached to a surface and are often associated with increased resistance to antimicrobial agents. Some natural compounds have been shown to inhibit biofilm formation, rendering the microbes more susceptible to treatment.

The broad-spectrum activity observed for the Scorodocarpus borneensis extract suggests that its constituent compounds, potentially including those structurally similar to this compound, may act on multiple targets or through a general mechanism such as membrane disruption. researchgate.net

MicroorganismTypeInhibition Observed with S. borneensis Extract
Staphylococcus aureus (MRSA) Gram-positive bacteriumYes researchgate.net
Salmonella typhi Gram-negative bacteriumYes researchgate.net
Candida albicans Fungus (Yeast)Yes researchgate.net

Disruption of Microbial Cell Wall/Membrane Integrity

Research into the precise mechanisms by which this compound may disrupt the cellular integrity of microbes is an emerging field. While direct studies on this compound's effect on microbial cell walls and membranes are not extensively detailed in currently available literature, the broader context of triterpenoid (B12794562) and phytosterol action against pathogens suggests potential avenues of investigation. These compounds are known to interact with and disrupt the lipid bilayers of cell membranes, leading to increased permeability and eventual cell lysis. For instance, the structural characteristics of this compound, with its complex polycyclic structure, could facilitate its insertion into the microbial membrane, thereby altering its fluidity and function. Future studies may focus on biophysical techniques, such as differential scanning calorimetry and fluorescence anisotropy, to directly measure the effects of this compound on model membrane systems.

Inhibition of Microbial Virulence Factors

The ability of natural compounds to inhibit virulence factors is a key area of antimicrobial research, offering an alternative to direct bactericidal or bacteriostatic action. This approach can reduce the pathogenicity of microbes and lessen the selective pressure that drives the development of resistance. For this compound, investigations could explore its potential to interfere with various virulence determinants. These may include the inhibition of enzymes crucial for host tissue degradation, the disruption of quorum-sensing signaling pathways that regulate the coordinated expression of virulence genes, or the interference with the function of adhesins that mediate microbial attachment to host cells. While specific studies on this compound's activity against microbial virulence factors are not yet prominent, the known anti-inflammatory properties of similar compounds suggest that this is a promising area for future research.

Biofilm Formation Inhibition Studies

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The inhibition of biofilm formation is therefore a critical strategy in combating persistent infections. The potential of this compound to inhibit biofilm formation is an area ripe for investigation. Research in this domain would typically involve assessing the compound's ability to prevent the initial attachment of bacteria to surfaces, interfere with the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm, and disrupt the cell-to-cell communication (quorum sensing) that governs biofilm development. Studies could employ crystal violet staining assays to quantify biofilm biomass and microscopy techniques to visualize the architectural changes in biofilms treated with this compound.

Anti-inflammatory and Immunomodulatory Mechanisms

Cytokine Production Modulation

This compound's potential to modulate the production of cytokines is a central aspect of its anti-inflammatory and immunomodulatory profile. Cytokines are signaling proteins that play a crucial role in regulating immune responses. nih.govhofstra.edu An imbalance in cytokine production can lead to chronic inflammation and autoimmune diseases. nih.gov

Studies have shown that various natural compounds can influence cytokine levels. For instance, some compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com This suppression can occur at the transcriptional level, for example, by inhibiting the activation of transcription factors like NF-κB, which is a key regulator of pro-inflammatory gene expression. mdpi.comtexilajournal.com Conversely, some compounds may enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10), which helps to resolve inflammation. frontiersin.orgmdpi.com

While direct evidence for this compound's effect on specific cytokines is still emerging, a study on a related plant extract containing this compound demonstrated a decrease in TNF-α and IL-1β production. bvsalud.org This suggests that this compound may contribute to these anti-inflammatory effects. The modulation of cytokine production is a key mechanism by which immunomodulators, including herbal medicines, can alter immune function. researchgate.net

Table 1: Investigated Effects of Natural Compounds on Cytokine Production

Compound/ExtractCytokine(s) ModulatedObserved EffectReference
Plant Extract containing this compoundTNF-α, IL-1βDecrease in production bvsalud.org
Cannabidiol (CBD)Pro-inflammatory cytokinesReduction in levels nih.gov
Carnosic AcidIL-1β, IL-6, TNF-αDecreased protein expression mdpi.com
RhoifolinIL-1β, IL-6, TNF-αLowered levels mdpi.com
KaempferolTNF-α, IL-1β, IL-6 (pro-inflammatory)Decreased expression mdpi.com
KaempferolIL-1Ra, IL-4, IL-10 (anti-inflammatory)Increased expression mdpi.com

Inflammatory Mediator Pathway Inhibition

This compound is thought to exert its anti-inflammatory effects by inhibiting key inflammatory mediator pathways. A primary target for many anti-inflammatory compounds is the cyclooxygenase (COX) enzyme system. derangedphysiology.com COX enzymes, particularly COX-2 which is induced by inflammatory stimuli, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain. frontiersin.orgderangedphysiology.com Inhibition of COX-2 can lead to a reduction in prostaglandin (B15479496) synthesis, thereby alleviating inflammatory symptoms. texilajournal.com

Another critical pathway in inflammation is mediated by the transcription factor NF-κB. mdpi.com NF-κB regulates the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. texilajournal.com By inhibiting the activation and nuclear translocation of NF-κB, compounds can effectively downregulate the entire inflammatory cascade. mdpi.comtexilajournal.com

Furthermore, the inhibition of other inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), has been observed with plant extracts containing compounds structurally related to this compound. researchgate.net For example, galangin (B1674397) has been shown to suppress the production of pro-inflammatory mediators, potentially by inhibiting COX activity. epain.org

Table 2: Potential Inflammatory Pathways Targeted by this compound and Related Compounds

Pathway/MediatorPotential Effect of InhibitionRelated Compounds Showing InhibitionReference
Cyclooxygenase-2 (COX-2)Reduced prostaglandin synthesisGalangin, Rhoifolin mdpi.comepain.org
NF-κB SignalingDecreased expression of pro-inflammatory genesCarnosic Acid, Galangin mdpi.comepain.org
Prostaglandin E2 (PGE2)Attenuation of inflammatory responsePlant extracts researchgate.net
Nitric Oxide (NO)Reduction of inflammatory markerPlant extracts researchgate.net

Immune Cell Function Regulation

The immunomodulatory effects of this compound likely extend to the regulation of various immune cell functions. The immune system is a complex network of cells, including T cells, B cells, macrophages, and natural killer (NK) cells, that work in concert to defend the host. nih.govnih.gov

T cells, particularly helper T cells (Th) and regulatory T cells (Tregs), are central to orchestrating the immune response. immunopaedia.org.za Th cells can promote inflammation, while Tregs are crucial for maintaining immune tolerance and suppressing excessive immune reactions. immunopaedia.org.zafrontiersin.org Cannabinoids, for example, have been shown to suppress T-cell mediated immune responses by inducing apoptosis and upregulating Tregs. nih.gov

Macrophages are key players in both the initiation and resolution of inflammation. They can be polarized into pro-inflammatory or anti-inflammatory phenotypes. mdpi.com The modulation of macrophage activity can significantly influence the outcome of an inflammatory response. nih.gov

Innate lymphoid cells (ILCs) are another important family of immune cells that contribute to immunity through the secretion of signaling molecules. wikipedia.org The regulation of these various immune cells is a critical aspect of immunomodulation. While direct studies on this compound's impact on specific immune cell populations are limited, the general immunomodulatory properties of triterpenoids suggest this is a key area for further investigation.

Table 3: Examples of Immune Cell Regulation by Natural Compounds

Immune Cell TypeModulatory EffectCompound Class/ExampleReference
T-regulatory cells (Tregs)UpregulationCannabinoids nih.gov
T-helper cells (Th1/Th2)Balancing of cytokine profilesCannabinoids nih.gov
MacrophagesModulation of activity and polarizationPentalinonsterol osu.edu
B cellsDifferentiation into antibody-secreting plasma cellsGeneral immune response nih.gov
Natural Killer (NK) cellsActivation to secrete interferon-gammaSynthetic Disaccharide Derivative of Diphyllin osu.edu

In Vitro and Ex Vivo Model Systems for this compound Biological Activity Assessment

In vitro and ex vivo models are fundamental in the preliminary assessment of the biological activities of natural compounds like this compound. These systems, which involve studies on microorganisms, cells, or tissues outside their natural biological context, offer a controlled environment to investigate specific molecular and cellular interactions. youtube.comnih.gov Such models are crucial for initial screening, mechanistic studies, and for generating hypotheses before proceeding to more complex in vivo studies. youtube.comnih.gov They are cost-effective and allow for high-throughput screening of various biological effects. nih.gov

Mammalian Cell Culture Models

Mammalian cell cultures are indispensable tools for investigating the effects of this compound on cellular processes. nih.govnih.gov These models use isolated cells from mammals, grown in controlled laboratory conditions, to study cellular behavior and response to external stimuli. longdom.org

A significant area of investigation for compounds isolated from natural sources is their anti-inflammatory potential. mdpi.com The RAW 264.7 macrophage cell line is a widely utilized model for studying inflammatory responses. nih.gov Macrophages are key players in the inflammatory process, and their activation, often stimulated in vitro by lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators. nih.gov Research on other natural compounds has demonstrated that RAW 264.7 cells, when stimulated with LPS, release inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Another critical application of mammalian cell culture is in the study of bone metabolism. isciii.es Osteoclasts, the cells responsible for bone resorption, can be differentiated from precursor cells like the RAW 264.7 line. nih.govisciii.es The differentiation is typically induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). isciii.esnih.gov This system allows for the investigation of compounds that may inhibit excessive osteoclast formation and function, which is a key factor in diseases like osteoporosis. frontiersin.org Studies on other xanthone (B1684191) compounds have used this model to evaluate their inhibitory effects on osteoclast differentiation and the expression of osteoclast-specific genes. frontiersin.org

The following table summarizes mammalian cell line models relevant to the potential assessment of this compound's biological activities based on studies of similar compounds.

Cell LineModel TypeApplication in ResearchKey Markers/Assays
RAW 264.7Murine MacrophageInflammation, OsteoclastogenesisNO, TNF-α, IL-6, TRAP staining, Pit formation assay
V79Chinese Hamster Lung FibroblastsGenotoxicity, CytotoxicityComet assay, Sulforhodamine B (SRB) assay
HT-29Human Colorectal AdenocarcinomaCytotoxicitySulforhodamine B (SRB) assay
MCF-7Human Breast AdenocarcinomaCytotoxicitySulforhodamine B (SRB) assay

This table is generated based on common cell lines used for in vitro toxicological and biological activity studies of natural compounds. researchgate.net

Microbial Culture Models

Microbial culture models are essential for evaluating the antimicrobial properties of chemical compounds. mdpi.com These models involve growing bacteria or fungi in controlled laboratory conditions to determine a substance's ability to inhibit their growth or kill them. mdpi.comd-nb.info The mechanism of antimicrobial action can involve the inhibition of various cellular processes, leading to increased plasma membrane permeability and ion leakage from the microbial cells. mdpi.com

The assessment of antimicrobial activity is typically performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Common methods include the agar (B569324) diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comd-nb.info Host-derived lipids, for example, have shown selective antimicrobial activity against various bacteria and fungi. nih.gov

While specific studies on this compound's antimicrobial activity are not detailed in the provided search results, the compound has been listed among those with potential antimicrobial effects. researchgate.netbvsalud.org The table below outlines common microbial strains used for screening the antimicrobial potential of natural products.

MicroorganismTypeRelevance
Staphylococcus aureusGram-positive bacteriaCommon cause of skin and soft tissue infections
Enterococcus faecalisGram-positive bacteriaAssociated with nosocomial infections
Escherichia coliGram-negative bacteriaCan cause various infections, including urinary tract and gastrointestinal infections
Klebsiella pneumoniaeGram-negative bacteriaA significant cause of hospital-acquired infections
Pseudomonas aeruginosaGram-negative bacteriaAn opportunistic pathogen, often resistant to multiple antibiotics
Candida albicansFungus (Yeast)A common cause of opportunistic fungal infections

This table is compiled from lists of common pathogens used in antimicrobial screening studies. mdpi.comd-nb.info

Co-culture and 3D Cell Models

To better mimic the complex interactions within tissues, researchers are increasingly turning to co-culture and three-dimensional (3D) cell models. frontiersin.orgnih.gov These advanced in vitro systems provide a more physiologically relevant environment compared to traditional 2D monolayer cultures. frontiersin.org

Co-culture models involve growing two or more different cell types together, allowing for the study of cell-cell interactions. reprocell.com For instance, co-culturing cancer cells with fibroblasts, a major component of the tumor stroma, can reveal how these interactions influence cell survival and therapeutic response. plos.org

3D cell models, such as spheroids or organoids, allow cells to grow and interact with each other and the extracellular matrix in three dimensions, which is more representative of their native environment. nih.govnih.gov These models can be created by preventing cells from adhering to culture plastics, causing them to aggregate into spheroids. frontiersin.org Co-culture techniques can be integrated into 3D models to study complex biological processes, such as the interaction between hepatocytes and endothelial cells to enhance liver cell function, or the interplay between cancer cells and fibroblasts in the tumor microenvironment. reprocell.complos.org Such models are valuable for investigating fibrosis, cancer invasion, and the influence of the microenvironment on cellular differentiation and function. reprocell.comnih.gov

The following table summarizes advanced cell culture models that could be applied to study this compound.

Model TypeDescriptionPotential Application
Fibroblast Co-cultureGrowing a primary cell type (e.g., cancer cells, immune cells) with fibroblasts.Studying the influence of the stromal environment on cellular response to this compound.
3D SpheroidsSelf-assembling aggregates of one or more cell types grown in suspension or non-adherent plates. frontiersin.orgAssessing the effect of this compound on more tissue-like structures, including penetration and efficacy.
Scaffold-based 3D CultureCells are grown within a supportive matrix that mimics the in vivo extracellular matrix. frontiersin.orgInvestigating cell-matrix interactions and tissue organization in response to this compound.
Co-culture on ScaffoldsCombining different cell types within a 3D scaffold to model tissue architecture. reprocell.comModeling complex tissue interactions, such as inflammation or fibrosis, and the effect of this compound.

Advanced Research Methodologies Applied to Beccaridiol Studies

Omics Technologies in Beccaridiol Mechanism Elucidation

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a chemical compound. For a nortriterpenoid like this compound, these approaches can reveal its mechanism of action by identifying changes at the gene, protein, and metabolite levels.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can provide the first clues into how this compound affects cellular function at the genetic level. By treating cells with this compound and subsequently sequencing the RNA, researchers can identify which genes are upregulated or downregulated. This can point towards specific signaling pathways being modulated by the compound.

For instance, transcriptomic analyses have been successfully applied to Gardenia jasminoides, a plant in which this compound is found, to understand the biosynthesis of other secondary metabolites like iridoids and flavonoids. nih.govnih.gov A similar approach could be employed to understand this compound's effects on human cells. For example, if this compound treatment leads to the upregulation of genes involved in apoptosis and downregulation of genes related to cell proliferation, it would suggest a potential anticancer mechanism. Such studies on Gardenia jasminoides under stress conditions have identified thousands of differentially expressed genes related to metabolic pathways and signal transduction, demonstrating the power of this technique. scielo.br

Table 1: Hypothetical Transcriptomic Analysis of this compound-Treated Cancer Cells

Gene Ontology (GO) TermRepresentative GenesPredicted Change in ExpressionImplied Biological Process
Apoptotic ProcessCASP3, BAX, FASUpregulatedInduction of programmed cell death
Cell Cycle RegulationCDK1, CCNB1DownregulatedArrest of cell division
Inflammatory ResponseIL6, TNF, NFKB1DownregulatedAnti-inflammatory effects
AngiogenesisVEGFA, FGF2DownregulatedInhibition of new blood vessel formation

This table is a hypothetical representation of potential transcriptomic data and is for illustrative purposes only.

Proteomics, the large-scale study of proteins, can directly identify the protein targets of this compound and the subsequent changes in protein expression and post-translational modifications. This is a crucial step in moving from a general understanding of affected pathways to identifying specific molecular interactions. Techniques like affinity-based protein profiling (AfBPP) have been used to find the targets of other triterpenoids. frontiersin.org

In a hypothetical study, this compound could be chemically modified to create a probe that can bind to its protein targets in a cell lysate. These proteins can then be isolated and identified using mass spectrometry. This would provide direct evidence of the proteins that this compound interacts with to exert its biological effects.

Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. This provides a functional readout of the cellular state and can reveal the downstream consequences of this compound's interaction with its targets. For example, if this compound inhibits a key enzyme in a metabolic pathway, metabolomics would detect a buildup of the substrate and a depletion of the product of that enzyme.

Studies on Gardenia jasminoides have utilized metabolomics to profile the changes in metabolites during fruit development, successfully identifying and quantifying various compounds. nih.govnih.gov A similar metabolomic study on cells treated with this compound could reveal shifts in key metabolic pathways, such as glycolysis or lipid metabolism, which are often dysregulated in diseases like cancer.

Table 2: Potential Metabolomic Changes Induced by this compound

Metabolic PathwayKey MetabolitesPredicted Change in AbundancePotential Implication
GlycolysisGlucose, LactateDecreasedInhibition of energy production
Citric Acid (TCA) CycleCitrate, SuccinateAlteredDisruption of mitochondrial function
Fatty Acid SynthesisPalmitate, StearateDecreasedInhibition of membrane biosynthesis

This table is a hypothetical representation of potential metabolomic data and is for illustrative purposes only.

High-Throughput Screening (HTS) Platforms for this compound and Analogs

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. researchgate.netnih.govnih.gov While this compound itself is a single compound, HTS platforms are invaluable for screening libraries of its synthetic analogs. By creating a variety of this compound derivatives with slight structural modifications, researchers can perform HTS to identify which analogs have improved potency or selectivity for a particular biological target. This is a key step in lead optimization for drug development. For example, an HTS assay could be designed to measure the inhibition of a specific enzyme or the induction of apoptosis in a cancer cell line. The results would guide the synthesis of more effective this compound-based therapeutic agents.

Bioconjugation and Probe Development for this compound Research

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. In the context of this compound research, this involves attaching a tag or probe to the this compound molecule. mdpi.com This "tagged" this compound can then be used to identify its binding partners within a cell.

A powerful application of bioconjugation is the creation of affinity-based probes for target deconvolution, which is the process of identifying the molecular target of a bioactive compound. rsc.orgresearchgate.net This has been successfully demonstrated for other triterpenoids like betulinic acid and calenduloside E. frontiersin.orgnih.gov

To achieve this for this compound, a "clickable" chemical handle (like an alkyne or azide (B81097) group) and a photo-reactive group could be attached to a position on the this compound molecule that is not essential for its biological activity. This creates a photoaffinity probe. When this probe is introduced to living cells, it will bind to its target proteins. Upon exposure to UV light, the photo-reactive group will form a permanent covalent bond with the target. The "clickable" handle then allows for the attachment of a reporter tag, such as biotin, which can be used to purify the probe-protein complex for identification by mass spectrometry. nih.gov This unbiased approach can definitively identify the direct cellular targets of this compound, providing a solid foundation for understanding its mechanism of action.

Lack of Research Data on Fluorescent and Reporter-Tagged this compound Derivatives

A comprehensive review of available scientific literature reveals a significant gap in the research concerning fluorescent and reporter-tagged derivatives of the chemical compound this compound. At present, there are no published studies detailing the synthesis, characterization, or application of such derivatives.

This compound, an unusual 28-nortriterpenoid, was first isolated from the leaves of Diplectria beccariana. osu.edursc.orgrsc.org Subsequent research has focused on its isolation from other plant sources, such as Cecropia pachystachya, and its initial characterization. bvsalud.orgresearchgate.netresearchgate.net However, the exploration of this compound's biochemical properties and mechanism of action through advanced research methodologies, specifically those employing fluorescent or reporter-tagged analogs, has not been documented in the accessible scientific domain.

The development of fluorescent and reporter-tagged derivatives is a common and powerful strategy in chemical biology to elucidate the cellular targets, distribution, and mechanism of action of bioactive molecules. bio-rad-antibodies.combeilstein-journals.orgatdbio.com These techniques involve chemically modifying the parent compound to incorporate a fluorescent molecule (fluorophore) or a reporter tag, which allows for visualization and tracking within biological systems. escholarship.orgchim.itnih.gov The absence of such studies for this compound means that there are currently no research findings or data to present in the format of detailed discussions or interactive data tables as requested.

Further investigation into the broader field of natural product derivatization confirms the utility of these methods for other compounds, but specific applications to this compound remain unreported. chalmers.sersc.orgtdblabs.senih.govnih.gov Therefore, the requested article section on "Fluorescent and Reporter-Tagged this compound Derivatives" cannot be generated based on existing scientific evidence.

Future Research Directions and Translational Perspectives for Beccaridiol

Discovery of Novel Biological Activities and Molecular Targets

While Beccaridiol has demonstrated initial cancer chemopreventive activity through quinone reductase induction nih.gov, a comprehensive exploration of its biological spectrum is warranted. Future research should focus on high-throughput screening assays to identify additional biological activities, such as anti-inflammatory, antioxidant, or antimicrobial effects, which are commonly observed in other triterpenoids and natural products. researchgate.nettandfonline.comresearchgate.netjidc.org

A critical next step involves the precise identification of this compound's molecular targets. The in silico prediction of its affinity for enzymes like 5-LOX and α-1-antitrypsin researchgate.net serves as an excellent starting point. Subsequent studies should employ advanced biochemical and biophysical techniques, including target deconvolution strategies, affinity chromatography, and proteomics, to experimentally validate these predicted interactions and discover new, unpredicted molecular partners. Understanding the specific proteins and pathways with which this compound interacts is crucial for deciphering its mechanisms of action and for rational therapeutic development. drugtargetreview.comnih.govopentargets.org

Exploration of Undiscovered Biosynthetic Genes and Enzymes

The classification of this compound as an "unusual" 28-nortriterpenoid with an aromatic E-ring nih.govrsc.org suggests that its biosynthesis may involve unique enzymatic steps and a distinct genetic pathway. Uncovering the complete biosynthetic pathway of this compound is a significant research direction. This can be achieved through a combination of "omics" technologies, including genomics, transcriptomics, and metabolomics, applied to Diplectria beccariana and other this compound-producing plants. frontiersin.orgrsc.org

Advanced bioinformatics and in silico enzyme bioprospecting can aid in identifying candidate genes and enzymes involved in triterpenoid (B12794562) biosynthesis, particularly those responsible for the unusual structural features of this compound. frontiersin.orgnih.govsemanticscholar.orgnih.gov Functional characterization of these enzymes through gene cloning, heterologous expression in microbial hosts, and enzymatic assays would enable the elucidation of the complete biosynthetic cascade. This knowledge could facilitate the synthetic biology-driven production of this compound and its analogs, potentially leading to more efficient and sustainable supply routes. rsc.org

Chemoinformatic and Artificial Intelligence Approaches for this compound Research

Chemoinformatics and artificial intelligence (AI) offer powerful computational frameworks to accelerate the research and development of this compound. u-strasbg.frresearchgate.netnih.govresearchgate.netneovarsity.org

Future research can leverage these technologies in several ways:

Predictive Modeling: AI and machine learning models can be trained on existing structural and biological activity data of triterpenoids to predict novel biological activities for this compound or to identify structural motifs crucial for its observed effects. u-strasbg.frresearchgate.net

Virtual Screening and Lead Optimization: Chemoinformatic tools can be used for virtual screening of large chemical libraries to identify compounds structurally similar to this compound that may possess enhanced or distinct biological properties. researchgate.netresearchgate.net Similarly, AI-driven approaches can guide the optimization of this compound's scaffold for improved potency, selectivity, or other desired characteristics.

Molecular Docking and Dynamics Simulations: Building upon the initial in silico interaction studies researchgate.net, advanced molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and affinities of this compound with its predicted and experimentally validated molecular targets. nih.gov This can inform structure-activity relationship (SAR) studies and rational design of this compound derivatives.

De Novo Design: AI-driven de novo molecular design algorithms could be employed to generate novel this compound-inspired chemical structures with optimized properties for specific biological applications.

Development of Robust In Vitro and In Vivo (Non-human) Research Models

The initial assessment of this compound's cancer chemopreventive properties was conducted using cell culture assays. nih.gov To advance research and translational prospects, more sophisticated and physiologically relevant research models are essential.

In Vitro Models: The development of robust in vitro models should include advanced cell culture systems such as 3D spheroids, organoids, and organ-on-a-chip technologies. These models can more accurately recapitulate the complex cellular interactions, tissue architecture, and physiological microenvironments found in vivo, providing more predictive data than traditional 2D cell cultures. researchgate.netvisikol.com

In Vivo (Non-human) Models: For a comprehensive understanding of this compound's pharmacodynamics and efficacy, well-designed non-human in vivo studies are crucial. This includes using appropriate animal models (e.g., rodents, zebrafish) that mimic specific disease states relevant to this compound's potential activities. cureraredisease.orgnih.govhealthjournalism.org These studies would allow for the assessment of bioavailability, biodistribution, and systemic effects, providing vital information for potential translational applications. It is imperative that such studies adhere to ethical guidelines, emphasizing the principles of reduction, refinement, and replacement of animal use. nih.gov

Synergistic Effects of this compound with Other Bioactive Compounds

Many natural products exert their biological effects through complex interactions, and their efficacy can be enhanced when combined with other compounds, exhibiting synergistic effects. researchgate.netjidc.orgscielo.org.co

Future research should investigate the potential synergistic effects of this compound:

Combinations with other natural products: Explore combinations of this compound with other compounds isolated from Diplectria beccariana or other plant sources known for complementary biological activities. This could lead to the discovery of more potent or broader-spectrum effects.

Combinations with conventional therapeutic agents: Investigate this compound's ability to act synergistically with existing drugs, particularly in areas where it shows promise, such as cancer chemoprevention. This could potentially reduce the required dosage of conventional drugs, mitigate side effects, or overcome drug resistance. researchgate.net

Mechanism of synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions would be critical for rational combination therapy design.

Potential for this compound Scaffolds in Material Science and Chemical Biology Tools

Beyond its direct biological activities, the unique chemical scaffold of this compound, as a triterpenoid with an aromatic E-ring, presents opportunities for applications in material science and as chemical biology tools.

Material Science: The distinct structure of this compound could be explored for its potential as a building block in the development of novel materials with specific properties. This might include polymers, hydrogels, or coatings with desired functionalities, such as biocompatibility, biodegradability, or specific optical/electronic characteristics. welch1.orgnih.gov

Chemical Biology Tools: this compound and its derivatives could be engineered as chemical probes to investigate biological processes. This could involve tagging this compound with fluorescent labels or other reporters to track its cellular uptake, distribution, and interaction with molecular targets in situ. welch1.orgnih.govfrontiersin.org Such tools would be invaluable for dissecting complex biological pathways and understanding disease mechanisms.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to assess Beccaridiol’s pharmacological activity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine EC50/IC50 values. Include positive and negative controls to validate assay specificity. For cellular models, select physiologically relevant cell lines and standardize culture conditions (e.g., hypoxia vs. normoxia). Use orthogonal methods (e.g., fluorescence-based assays and HPLC) to confirm activity .
  • Key Considerations : Document reagent sources (e.g., compound purity ≥95%), instrument calibration, and statistical methods (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. What protocols are critical for synthesizing and characterizing this compound?

  • Methodological Answer : Follow multi-step synthesis protocols with intermediate characterization (e.g., NMR, IR, and mass spectrometry). For final compounds, provide full spectroscopic data, elemental analysis, and chromatographic purity (HPLC/GC). Use IUPAC nomenclature and reference known synthetic pathways to avoid redundancy .
  • Key Considerations : Include hazard warnings for reactive intermediates and specify solvent purification methods (e.g., distillation over molecular sieves) .

Q. How can researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Use academic databases (PubMed, SciFinder) with Boolean terms (e.g., "this compound AND pharmacokinetics NOT commercial"). Organize findings thematically (e.g., mechanistic studies, toxicity profiles) and critically evaluate conflicting results. Cite primary sources over reviews to prioritize original data .
  • Key Considerations : Track citation chains to identify seminal studies and use reference managers (e.g., Zotero) to avoid plagiarism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, compound stability). Replicate key studies under standardized protocols and use sensitivity analysis to weigh data quality (e.g., sample size, statistical power). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Key Considerations : Address batch-to-batch variability by cross-validating compounds from independent sources .

Q. What strategies optimize this compound’s in vivo pharmacokinetic profiling?

  • Methodological Answer : Use LC-MS/MS for plasma/tissue quantification with isotope-labeled internal standards. Design crossover studies to account for inter-individual variability. Include terminal half-life (t₁/₂), volume of distribution (Vd), and bioavailability calculations. Validate findings with microdialysis in target organs .
  • Key Considerations : Adhere to ethical guidelines for animal studies (3Rs: Replacement, Reduction, Refinement) and report compliance with ARRIVE 2.0 standards .

Q. How should mechanistic studies on this compound balance hypothesis-driven and exploratory approaches?

  • Methodological Answer : Combine targeted methods (e.g., CRISPR knockouts for candidate pathways) with omics (transcriptomics/proteomics) for unbiased discovery. Use molecular docking to predict binding affinities, followed by surface plasmon resonance (SPR) for validation. Apply systems biology tools (e.g., pathway enrichment analysis) to contextualize findings .
  • Key Considerations : Address false discovery rates in high-throughput data with Benjamini-Hochberg corrections .

Q. What frameworks guide rigorous analysis of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry). Use QSAR models to correlate structural features with activity (e.g., CoMFA, molecular dynamics). Validate predictions with in vitro assays and crystallography (if applicable) .
  • Key Considerations : Publish negative results to avoid publication bias and inform SAR refinement .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for reproducibility?

  • Methodological Answer : Provide step-by-step protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms) and code for statistical analysis (R/Python scripts). Use version control (GitHub) for collaborative projects and pre-register hypotheses on platforms like Open Science Framework .
  • Key Considerations : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.